
N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyl group, a methoxy group, and an isobutyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline can be achieved through a multi-step process involving the following steps:
N-Benzylation: The initial step involves the benzylation of 4-methoxyaniline using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
N-Alkylation: The next step involves the alkylation of the benzylated product with 2-methylpropyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline can undergo oxidation reactions to form corresponding quinone imines or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinone imines, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also used as a stabilizer in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The methoxy and isobutyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-Methoxyaniline: A simpler aniline derivative with a methoxy group attached to the aromatic ring.
N-Benzyl-4-methoxyaniline: Similar to N-Benzyl-4-methoxy-N-(2-methylpropyl)aniline but lacks the isobutyl group.
N-Isopropyl-4-methoxyaniline: Contains an isopropyl group instead of an isobutyl group.
Uniqueness: this compound is unique due to the presence of both benzyl and isobutyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
923603-39-8 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C18H23NO/c1-15(2)13-19(14-16-7-5-4-6-8-16)17-9-11-18(20-3)12-10-17/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
QLVXLKIHESDHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




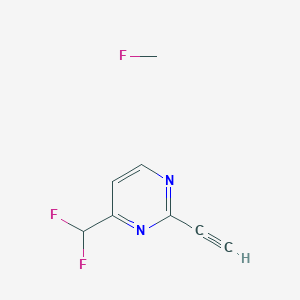
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
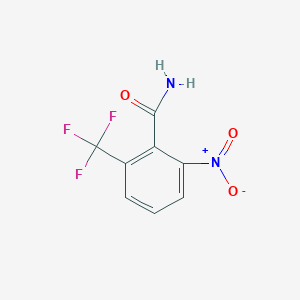
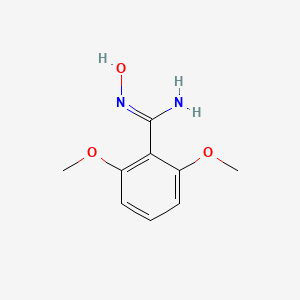

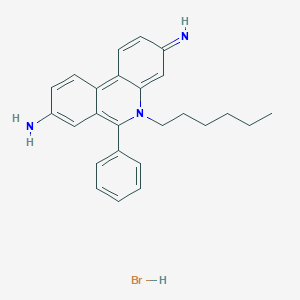
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
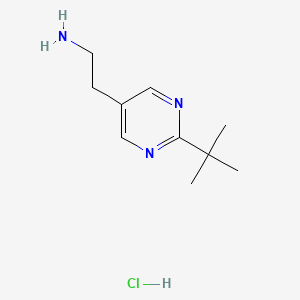
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
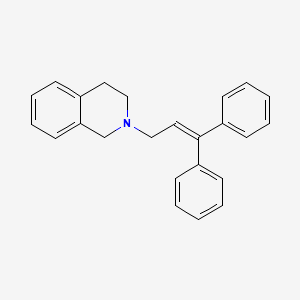
![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
